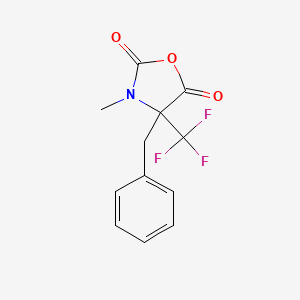
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione typically involves the reaction of benzylamine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with methyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential bioactivity and therapeutic applications.
類似化合物との比較
Similar Compounds
- 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidin-2-one
- 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-thiazolidine-2,5-dione
- 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2-thione
Uniqueness
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
特性
CAS番号 |
160511-12-6 |
|---|---|
分子式 |
C12H10F3NO3 |
分子量 |
273.21 g/mol |
IUPAC名 |
4-benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H10F3NO3/c1-16-10(18)19-9(17)11(16,12(13,14)15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChIキー |
UUZHGYKWYWZBFQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)OC(=O)C1(CC2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


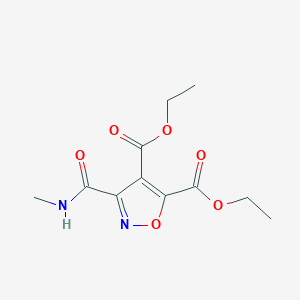
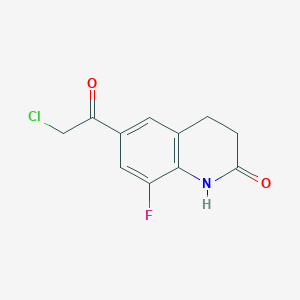
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
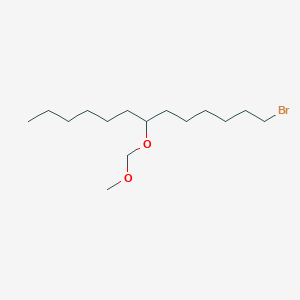
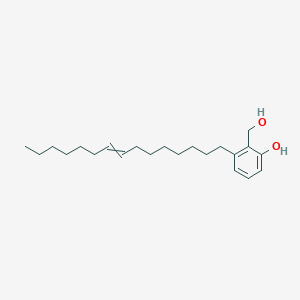
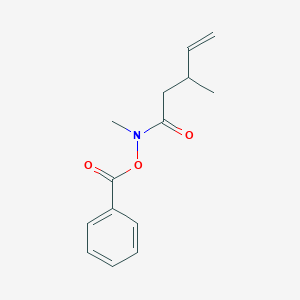
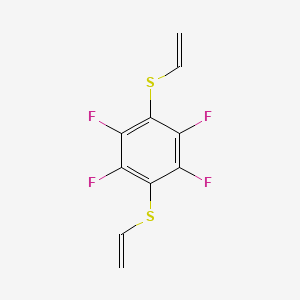
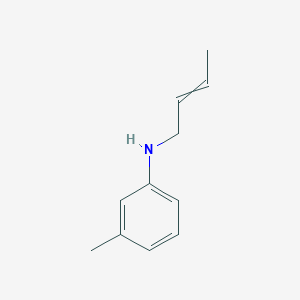
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
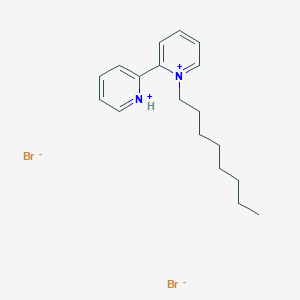
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
